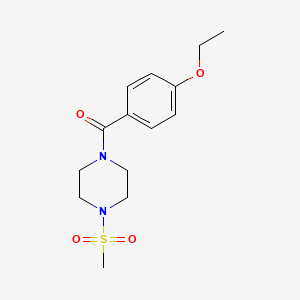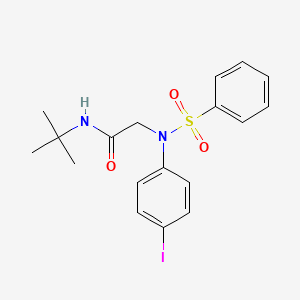![molecular formula C13H20N2O4S B4655130 5-[(isobutylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4655130.png)
5-[(isobutylamino)sulfonyl]-2-methoxy-N-methylbenzamide
Übersicht
Beschreibung
5-[(isobutylamino)sulfonyl]-2-methoxy-N-methylbenzamide, commonly known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor, which is expressed in various tissues and cell types. Activation of the adenosine A3 receptor has been shown to induce a variety of cellular responses, including inhibition of adenylate cyclase, activation of phospholipase C, and modulation of ion channels and transporters. These downstream effects of adenosine A3 receptor activation contribute to the diverse biological effects of IB-MECA.
Biochemical and Physiological Effects:
IB-MECA has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of tumor growth and induction of apoptosis in cancer cells
- Reduction of pro-inflammatory cytokine and chemokine production
- Inhibition of immune cell migration to the site of inflammation
- Protection of neurons from oxidative stress and inflammation-induced damage
- Improvement of cognitive function in animal models of neurodegenerative disorders
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of IB-MECA is its high potency and selectivity for the adenosine A3 receptor, which allows for precise modulation of this receptor without affecting other adenosine receptors. However, one limitation of IB-MECA is its relatively short half-life, which requires frequent dosing in animal studies. In addition, IB-MECA may exhibit off-target effects at high concentrations, which should be taken into consideration in experimental design.
Zukünftige Richtungen
There are several future directions for research on IB-MECA, including:
- Further investigation of the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and neuroprotective effects of IB-MECA
- Development of more potent and selective adenosine A3 receptor agonists for therapeutic use
- Evaluation of the efficacy and safety of IB-MECA in clinical trials for various diseases, such as cancer, inflammation, and neurodegenerative disorders
- Exploration of the potential of IB-MECA as a tool for studying the role of the adenosine A3 receptor in various physiological and pathological processes
Conclusion:
IB-MECA is a potent and selective agonist of the adenosine A3 receptor with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its diverse biological effects and precise modulation of the adenosine A3 receptor make it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, IB-MECA has been shown to inhibit tumor growth and induce apoptosis in several cancer cell lines, including breast, lung, and colon cancer cells. In addition, IB-MECA has been found to enhance the efficacy of chemotherapeutic agents and reduce their side effects.
In inflammation research, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the migration of immune cells to the site of inflammation. This suggests that IB-MECA may have potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In neurodegenerative disorder research, IB-MECA has been found to protect neurons from oxidative stress and inflammation-induced damage, as well as improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methoxy-N-methyl-5-(2-methylpropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(2)8-15-20(17,18)10-5-6-12(19-4)11(7-10)13(16)14-3/h5-7,9,15H,8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXRVNVKXXGQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-phenylmethanesulfonamide](/img/structure/B4655051.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4655067.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B4655075.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4655083.png)
![3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4655091.png)
![3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4655103.png)
![7-({[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4655110.png)
![5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4655116.png)
![2-[4-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4655120.png)


![N-[4-(aminosulfonyl)phenyl]-4-(methylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4655144.png)
